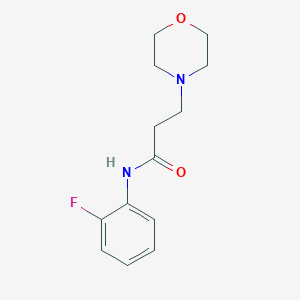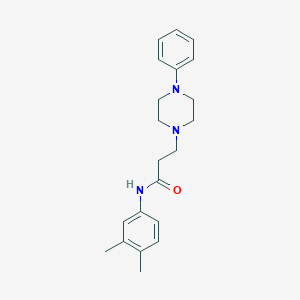
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound with a molecular formula of C13H17BrN2O2 It is characterized by the presence of a bromophenyl group and a morpholinyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(4-morpholinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Corresponding amine derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl group can enhance solubility and bioavailability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-N’-[4-(4-morpholinyl)butyl]-urea
- 4-Bromo-N-(4-methoxybenzyl)benzamide
Uniqueness
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific combination of a bromophenyl group and a morpholinyl group attached to a propanamide backbone. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the presence of the morpholinyl group can enhance water solubility and improve pharmacokinetic profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17BrN2O2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Clé InChI |
FFKILSHSSTVOBO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)


![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248064.png)
![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)



![ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248072.png)


